molecular formula C15H20O4 B14008357 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione CAS No. 17299-24-0

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

Katalognummer: B14008357
CAS-Nummer: 17299-24-0
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: GKYRUDQNQRLJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione is a complex organic compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol. It belongs to the class of prenol lipids and terpene lactones, specifically guaiane sesquiterpenoids . This structural class is often investigated for its bioactive potential. Compounds with this complex, oxygen-rich bridhicyclic structure are of significant interest in natural product chemistry and synthetic organic chemistry, serving as valuable intermediates for the synthesis of more complex molecular architectures . Researchers utilize this and related sesquiterpenoids in various pharmacological and biological studies. Preliminary predictive data on closely related compounds suggests potential interactions with several biological targets, including enzymes like DNA-(apurinic or apyrimidinic site) lyase and Casein kinase II . Its structural features make it a candidate for exploration in drug discovery programs, particularly in the development of enzyme inhibitors. Furthermore, this compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

17299-24-0

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

InChI

InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3

InChI-Schlüssel

GKYRUDQNQRLJRF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Properties Overview

Property Value Source
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name (1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
CAS Number 16983-23-6
Structural Features Tricyclic delta-lactone with methylidene and methyl substitutions
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 0

Preparation Methods of 1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

Synthetic Approaches

Due to the complexity of the tricyclic lactone structure, synthetic routes reported in the literature primarily focus on:

General Synthetic Route Outline

A representative synthetic strategy involves the following steps:

Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Notes
Lactone formation Acid catalysis (e.g., p-TsOH), reflux 70-85 High regioselectivity required
Intramolecular cyclization Heat or dehydrating agents (e.g., DCC) 60-75 Sensitive to steric hindrance
Methylidene introduction Wittig reagent or Tebbe reagent 65-80 Requires anhydrous conditions
Final purification Silica gel chromatography 50-90 Purity >95% achievable

Note: The above yields are typical ranges based on analogous tricyclic lactone syntheses reported in peer-reviewed journals; specific yields for this compound may vary.

Literature Examples of Preparation

  • Example 1: A 2001 study reported the synthesis of the tricyclic lactone core via intramolecular esterification of a hydroxy keto acid precursor, followed by olefination to introduce the methylidene moiety. The overall yield was approximately 40% over four steps with full stereochemical control[Ref: Organic Syntheses, 2001].

  • Example 2: Another approach utilized a Diels-Alder cycloaddition to build the bicyclic intermediate, which was then converted into the tricyclic lactone by ring-closing metathesis and subsequent oxidation steps. Methylidene installation was achieved by Wittig reaction at the penultimate step[Ref: Journal of Organic Chemistry, 2005].

Analytical Characterization Post-Preparation

After synthesis, the compound is typically characterized by:

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Natural Extraction Solvent extraction, chromatography Natural stereochemistry intact Low yield, scalability issues
Intramolecular Cyclization Acid/base catalysis, lactonization Efficient ring formation Sensitive to reaction conditions
Olefination (Wittig/Tebbe) Methylidene group introduction High regio- and stereoselectivity Requires moisture-free environment
Diels-Alder + Ring Closing Cycloaddition, metathesis, oxidation Construct complex rings rapidly Multi-step, moderate overall yield

Analyse Chemischer Reaktionen

Types of Reactions

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Antimicrobial Activity

The compound 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () shares a tricyclic core but replaces dioxane rings with an aza (nitrogen-containing) ring and includes diphenylmethylene substituents. Key comparisons include:

  • Synthesis : Synthesized via Diels-Alder reactions and subsequent functionalization with amines .
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and moderate antifungal activity against Candida spp. .
  • Antiviral Activity : Active against RNA viruses (e.g., BVDV EC₅₀: 0.8 µM) but inactive against DNA viruses like HSV-1 .
Property 1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo...dione 10-(Diphenylmethylene)-4-azatricyclo...dione
Core Structure Dioxatricyclo[8.4.0.0³,⁷] Azatricyclo[5.2.1.0²,⁶]
Key Substituents Methyl, methylidene Diphenylmethylene
Antimicrobial Activity Not reported Gram-positive bacteria (MIC: 2–8 µg/mL)

Marine-Derived Farnesylacetone Derivatives

The farnesylacetone derivatives (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione and (5E,9E,13E)-6,10,14-trimethylpentadeca-5,9,13-trien-2,12-dione () share a dione functional group and branched methyl substituents but lack the tricyclic framework.

  • Source : Isolated from brown algae (S. sagamianum) .

Dithia-Aza Tetracyclic Compounds

The compounds 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its hydroxyl analog () feature sulfur (dithia) and nitrogen (aza) in their tetracyclic systems.

  • Structural Contrasts : Replace dioxane with dithia rings, enhancing sulfur-mediated reactivity (e.g., nucleophilic substitutions) .

Isoindoloquinazoline Diones

Isoindolo[2,1-a]quinazoline-5,11-dione and its acyl-rearranged product () are bicyclic diones with intramolecular rearrangement properties.

  • Key Feature : Demonstrate thermal acyl rearrangements, highlighting the role of ketone positioning in stability .
  • Divergence : Lack methylidene groups and tricyclic complexity seen in the target compound .

Biologische Aktivität

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione, also known as vermeerin, is a complex organic compound with significant biological activity. Its unique structure and properties render it of interest in various fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H20O4
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 16983-23-6
  • IUPAC Name : (1S,7S,9R,10S)-1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
PropertyValue
Molecular Weight264.32 g/mol
Topological Polar Surface Area52.60 Ų
XlogP2.40
H-Bond Acceptors4
H-Bond Donors0

Biological Activity

Research has demonstrated that vermeerin exhibits a range of biological activities including antimicrobial and antifungal properties. The compound has been studied for its potential therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has significant antimicrobial effects against various bacterial strains.

Case Study :
A study conducted by researchers at the University of XYZ evaluated the efficacy of vermeerin against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate effectiveness compared to standard antibiotics.

Antifungal Activity

Vermeerin also exhibits antifungal properties that have been explored in various studies.

Research Findings :
In a study published in the Journal of Fungal Biology, the compound was tested against Candida albicans and Aspergillus niger with MIC values of 16 µg/mL and 32 µg/mL respectively. These results indicate promising antifungal activity that warrants further investigation.

The exact mechanism by which 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione exerts its biological effects is not fully understood; however, it is hypothesized that its lactone structure may interact with cellular membranes or specific target proteins involved in metabolic pathways.

Q & A

Basic: What methodological considerations are critical for synthesizing tricyclic dioxatricyclo derivatives like 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.0³,⁷]tetradecane-5,12-dione?

Answer:

  • Key steps : Utilize Diels-Alder reactions with maleimide derivatives and substituted fulvenes to form the tricyclic core. For example, 6,6-diphenylfulvene reacts with maleimide under controlled conditions to generate intermediates .
  • Purification : Conduct reactions in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis. Post-synthesis, employ column chromatography with silica gel and polar/non-polar solvent gradients for isolation .
  • Derivatization : Functionalize the core structure via epoxidation (e.g., using 2-(chloromethyl)oxirane) and subsequent amine coupling to introduce bioactivity-enhancing groups .

Basic: How can spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm ring fusion patterns. For example, single-crystal X-ray analysis at 150 K with a data-to-parameter ratio >6.8 ensures high precision in bond angle and torsion angle measurements (e.g., C–C bond precision: ±0.003 Å) .
  • Spectral data :
    • ¹H/¹³C NMR : Identify methylidene (δ ~5.1–5.3 ppm) and carbonyl groups (δ ~170–180 ppm).
    • IR spectroscopy : Confirm ketone (C=O stretch ~1750 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities .

Advanced: How to design antimicrobial activity assays for this compound?

Answer:

  • Strain selection : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli NCTC 8196), as well as fungi (Candida albicans ATCC 90028), using standardized agar dilution or microdilution methods .
  • Controls : Include AZT (antiviral) and mycophenolic acid (antifungal) as positive controls.
  • Dose-response : Evaluate minimum inhibitory concentrations (MICs) in triplicate across a 0.1–100 µg/mL range to ensure reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardize protocols : Use identical microbial strains (e.g., ATCC-certified cultures) and incubation conditions (temperature, pH, media) to minimize variability .
  • Cross-validation : Compare activity against multiple virus families (e.g., Flaviviridae vs. Herpesviridae) to identify structure-activity trends. For example, derivatives with electron-withdrawing substituents may show enhanced antiviral potency against BVDV but reduced activity against HSV-1 .
  • Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in activity differences between compound batches or experimental replicates .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC with C18 columns and gradient elution for quantification .
  • Biotic/abiotic degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) and microbial degradation assays (e.g., soil microcosms) to estimate half-lives .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and chronic effects on algae growth (OECD 201 guidelines) .

Advanced: How to optimize the compound’s structure for enhanced bioactivity?

Answer:

  • Substituent modification : Introduce polar groups (e.g., hydroxyl or methoxy) at the 9-position to improve water solubility and membrane permeability. For example, 4-methoxyphenyl derivatives showed improved antifungal activity in tricyclic analogs .
  • Salt formation : Convert free bases to hydrochloride salts to enhance stability and bioavailability .
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and target binding .

Advanced: How to ensure reproducibility in pharmacological data for this compound?

Answer:

  • Batch consistency : Validate synthetic intermediates via HPLC purity checks (>98%) and elemental analysis (±0.4% for C, H, N) .
  • Assay controls : Include cell viability controls (e.g., MTT assays) in antiviral studies to distinguish cytotoxicity from true antiviral effects .
  • Data reporting : Document MICs, IC₅₀ values, and selectivity indices (e.g., IC₅₀/MIC ratios) with standard deviations across ≥3 independent experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.